molecular formula C10H12N6O3 B5558588 6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

Cat. No. B5558588
M. Wt: 264.24 g/mol
InChI Key: NEFIFOXSPKCXPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of various pyridazinone derivatives, including compounds similar to 6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinol, often involves complex reactions with distinct stereoisomers, each showing unique pharmacological profiles (Howson et al., 1988).

Molecular Structure Analysis

  • The crystal structure and spectroscopic studies are key to understanding the molecular structure of pyridazinone derivatives. Single-crystal X-ray diffraction is commonly used to confirm configurations and explore the stability of different forms (Kalai et al., 2021).

Chemical Reactions and Properties

  • Pyridazinone derivatives undergo various cyclization reactions with keto dicarboxylic acids, leading to the formation of geometric isomers and complex structures like pyridazino[6, 1-c]triazines (Wejroch et al., 2001).

Physical Properties Analysis

  • The physical properties, such as the crystal structure and the existence of conformations, are determined using techniques like X-ray analysis, revealing insights into molecular packing and intermolecular interactions in the crystal structure (Sallam et al., 2021).

Chemical Properties Analysis

  • The chemical properties of pyridazinone derivatives can be explored through studies like Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks. These analyses help in understanding the extent of harmony between theoretical and experimental values and the interactions at the molecular level (Sallam et al., 2021).

Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the synthesis and characterization of a new pyridazinone derivative, showcasing the importance of such compounds in the exploration of molecular structures and their theoretical calculations. This research provides insights into the molecular behavior and reactivity of similar triazine-based compounds (Kalai et al., 2021).

Antimicrobial Applications

  • Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from a similar chemical framework, showed good antibacterial and antifungal activities. This suggests potential antimicrobial applications for structurally related compounds (Hossan et al., 2012).

Herbicidal Activity

  • Another study on the modes of action of pyridazinone herbicides highlighted the inhibition of photosynthesis and the Hill reaction in plants, indicating the potential use of similar compounds in agricultural applications to control weed growth (Hilton et al., 1969).

Molecular Interactions and Reactivity

  • A paper on the synthesis of diverse trifluoromethyl heterocycles from a single precursor presents the versatility of such compounds for creating a wide range of heterocyclic structures. This underlines the reactivity and adaptability of triazine-based molecules for various synthetic applications (Honey et al., 2012).

properties

IUPAC Name

3-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3/c1-3-11-8-12-9(18-2)14-10(13-8)19-7-5-4-6(17)15-16-7/h4-5H,3H2,1-2H3,(H,15,17)(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFIFOXSPKCXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol

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